Naphthalene-1,8-dithiol
Overview
Description
Naphthalene-1,8-dithiol (C10H8S2) is a chemical compound with a molecular weight of 192.3 g/mol . It is also known by other names such as 1,8-Naphthalenedithiol and 1,8-dimercaptonaphthalene .
Synthesis Analysis
Naphthalene-1,8-dithiol has been synthesized in various studies. For instance, it was used as a stabilizing additive in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also involved in the synthesis of diiron proton reduction catalysts .Molecular Structure Analysis
The molecule contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring . The InChIKey of the compound is GMHNWMFGZBBHPP-UHFFFAOYSA-N .Chemical Reactions Analysis
Naphthalene-1,8-dithiol has been involved in various chemical reactions. For example, it was used in the synthesis of a ruthenium carbene catalyst for Z-Stereoretentive olefin metathesis . It was also part of the photolysis process that generates aldehydes and ketones .Physical And Chemical Properties Analysis
Naphthalene-1,8-dithiol has a molecular weight of 192.3 g/mol, and its molecular formula is C10H8S2 . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 .Scientific Research Applications
Synthesis, Properties, and Applications
Naphthalene diimides (NDIs), including compounds like Naphthalene-1,8-dithiol, are extensively studied for their various applications. These include use in supramolecular chemistry, sensors, molecular switching devices (e.g., catenanes, rotaxanes), ion-channels, gelators for sensing aromatic systems, catalysis, and interactions with DNA for medicinal purposes. Additionally, NDIs have significant roles in artificial photosynthesis and solar cell technology (Kobaisi et al., 2016).
Organic Electronics
Naphthalene diimide (NDI) copolymers, which can include Naphthalene-1,8-dithiol, are promising n-type materials for organic electronic devices. These polymers have shown high electron mobilities, making them suitable for applications in organic field-effect transistors (OFETs) (Durban et al., 2010).
Photovoltaics
Naphthalene-based compounds have been modified for use in organic solar cells (OSCs). These modifications, like extending conjugation or introducing strong electron-withdrawing groups, have resulted in higher power conversion efficiencies in OSCs, showcasing their potential in renewable energy technologies (Zhu et al., 2018).
Material and Supramolecular Science
The chemistry of NDIs, including Naphthalene-1,8-dithiol, is also significant in material and supramolecular science. They find applications in conducting thin films, molecular sensors, and are part of supramolecular ensembles like "nanotubes". Their role in energy and electron transfer and host-guest chemistry is also notable (Bhosale et al., 2008).
N-Channel Organic Thin Film Transistors
Core-expanded NDI derivatives have been synthesized for use in n-channel organic thin film transistors. These compounds, including those with Naphthalene-1,8-dithiol, exhibit good electron mobility and stability, making them suitable for electronics applications (Hu et al., 2011).
Preparation and Use in Chemical Synthesis
Naphthalene-1,8-dithiol reacts with aldehydes to form dithioacetals, which are key intermediates in the synthesis of various chemicals. This reactivity underpins its use in chemical synthesis and preparation of other compounds (Furukawa et al., 1994).
Semiconductors and Organic Electronics
In the field of semiconductors and organic electronics, Naphthalene-1,8-dithiol derivatives have been developed as efficient materials. They have been used to create high-performing n-type semiconductors, which are crucial for modern electronic devices (Chen et al., 2013).
Peri-Substituted Naphthalene Derivatives
The chemistry of peri-substituted naphthalene derivatives, including those with Group 13 elements, is another area of interest. These compounds, potentially including Naphthalene-1,8-dithiol, have applications in forming Lewis acidic hosts and in radical formation with intramolecular one-electron σ-bonds (Hoefelmeyer et al., 2002).
Molecular Electronics
The use of Naphthalene-1,8-dithiol in molecular electronics is also noteworthy. Its derivatives have been investigated for unique electronic properties, which are crucial for the development of advanced molecular electronic devices (Iyoda et al., 2001).
Solution-Processible Semiconductors
Naphthalene-1,8-dithiol derivatives have been explored for creating solution-processible and air-stable organic semiconductors. These materials are valuable for their potential in simplifying the manufacturing process of electronic devices and enhancing their environmental stability (Tan et al., 2012).
Fluorescent Probes and Cell Staining
Naphthalene-based compounds, including Naphthalene-1,8-dithiol derivatives, have been developed as fluorescent probes for detecting metal ions like Al(III) in biological systems. This application is significant in biomedical research and diagnostics (Karak et al., 2012).
Immobilization of DNA
Naphthalene-1,8-dithiol derivatives have been used to immobilize DNA on surfaces. This has implications in biosensing and molecular diagnostics, where the immobilization of DNA is a critical step (Sato et al., 2010).
Safety And Hazards
Future Directions
Naphthalene-1,8-dithiol has been proposed as a promising stabilizing additive in the development of organic photovoltaic (OPV) cells . Its use did not lead to any significant drop in the characteristics of the assembled solar cells, and it improved the operational stability of the devices . This suggests that using Naphthalene-1,8-dithiol as a stabilizing additive might facilitate the development of the OPV technology with the required long device operational lifetimes .
properties
IUPAC Name |
naphthalene-1,8-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHNWMFGZBBHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)C(=CC=C2)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50413085 | |
Record name | Naphthalene-1,8-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalene-1,8-dithiol | |
CAS RN |
25079-77-0 | |
Record name | Naphthalene-1,8-dithiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50413085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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